molecular formula C₂₂H₃₁N₃O₅S B1144922 Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy CAS No. 1526916-57-3

Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy

货号: B1144922
CAS 编号: 1526916-57-3
分子量: 449.56
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate is a synthetic intermediate or derivative of HIV-1 protease inhibitors such as Amprenavir (Agenerase) and Darunavir (Prezista). Its core structure includes:

  • A chiral (1S,2R)-configured aminodiol scaffold, critical for binding to the protease active site.
  • A 4-aminophenylsulfonyl group, which interacts with hydrophobic pockets in the HIV-1 protease.
  • A methyl carbamate ester at the terminal amine, distinguishing it from clinically approved analogs that feature bulkier ester groups (e.g., tetrahydrofuran or hexahydrofurofuran moieties) .

属性

CAS 编号

1526916-57-3

分子式

C₂₂H₃₁N₃O₅S

分子量

449.56

同义词

N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic Acid Methyl Ester

产品来源

United States

准备方法

Formation of the Sulfonamide Core

The 4-aminophenylsulfonyl group is introduced via nucleophilic substitution. A thiol intermediate reacts with 4-nitrobenzenesulfonyl chloride under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Palladium on carbon (Pd/C) in methanol at 50°C achieves >95% conversion, with residual metal contaminants removed via chelating resins.

Table 1: Reaction Conditions for Sulfonylation

ParameterValue
Reagent4-Nitrobenzenesulfonyl chloride
SolventDichloromethane
Temperature0–5°C
CatalystTriethylamine
Yield82–88%

Carbamate Installation

The methyl carbamate group is introduced via reaction with methyl chloroformate. The hydroxyl group on the hydroxypropyl backbone is activated using N,N′-carbonyldiimidazole (CDI) before treatment with methylamine. This step requires anhydrous conditions to prevent hydrolysis, with yields optimized to 75–80% using tetrahydrofuran (THF) as the solvent.

Purification and Isolation

Crude product purification involves a combination of column chromatography and crystallization. Silica gel chromatography with a hexane:ethyl acetate gradient (7:3 to 1:1) removes non-polar impurities, while recrystallization from ethanol:water (4:1) enhances enantiomeric purity to >99%. Critical parameters include cooling rate (−0.5°C/min) and seed crystal addition to control polymorph formation.

Table 2: Crystallization Optimization Data

ParameterEffect on Purity
Cooling RateFaster rates reduce purity
Solvent RatioHigher ethanol increases yield
SeedingReduces amorphous content

Scalability and Industrial Adaptations

Large-scale production employs continuous flow reactors to improve heat transfer and mixing efficiency. A patent describes a telescoped process where the sulfonylation and carbamate steps are performed in series without intermediate isolation, reducing solvent use by 40%. Key challenges include managing exotherms during sulfonyl chloride addition and minimizing racemization at high temperatures.

Analytical Characterization

Final product quality is assessed using:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (449.56 Da) with <2 ppm error.

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 7.25–7.35 (phenyl protons) and δ 4.85 (hydroxy group).

  • X-ray Crystallography: Resolves the (1S,2R) configuration with a Flack parameter of 0.02 .

化学反应分析

Types of Reactions

Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

科学研究应用

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. Its mechanism involves inhibiting viral replication by targeting specific pathways within the host cells. Studies have shown that compounds with similar structures can effectively disrupt viral lifecycle processes, making them candidates for antiviral drug development .

Anticonvulsant Properties

The compound has demonstrated anticonvulsant activity in preclinical models. It affects sodium channels, which are critical in neuronal excitability. By promoting slow inactivation of sodium channels, it reduces hyperexcitability in neurons, making it a potential treatment for epilepsy and other seizure disorders .

Selective Androgen Receptor Modulation

As a selective androgen receptor modulator (SARM), this compound shows promise in modulating androgenic activity without the side effects associated with traditional anabolic steroids. It has been studied for its tissue-selective effects, which could lead to applications in muscle wasting diseases and osteoporosis treatment .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of related compounds, Methyl N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl] was tested against various viral strains. Results indicated a significant reduction in viral load compared to controls, suggesting its potential as an antiviral agent .

Case Study 2: Epilepsy Treatment

In rodent models of epilepsy, administration of this compound resulted in a significant decrease in seizure frequency. The protective index (ratio of toxic dose to effective dose) was comparable to established anticonvulsants, indicating its potential as a therapeutic agent for managing epilepsy .

Data Tables

Application Mechanism Potential Benefits
AntiviralInhibits viral replicationReduces viral load
AnticonvulsantModulates sodium channel activityDecreases seizure frequency
Selective Androgen ReceptorTissue-selective modulationMinimizes side effects of traditional SARMs

作用机制

The mechanism of action of Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxy group may participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Physical Properties :

  • Appearance : White to off-white solid (similar to Amprenavir) .
  • Solubility: Soluble in DMSO (≥16 mg/mL) and ethanol (≥100 mg/mL), but insoluble in water .
  • Storage : Stable at -20°C in dry, light-protected conditions .

The 4-aminophenylsulfonyl group is essential for hydrogen bonding with protease residues (Asp29/Asp30), while the methyl ester may reduce metabolic stability compared to bulkier esters in approved drugs .

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of key HIV protease inhibitors and related intermediates:

Compound Name & ID Key Structural Features Molecular Weight (g/mol) Biological Activity (Ki) Key Advantages/Limitations
Target Compound : Methyl N-[(1S,2R)-...]carbamate Methyl carbamate ester; 4-aminophenylsulfonyl group ~507* ~0.6–1.0 nM (estimated) Simplified ester may reduce bioavailability vs. prodrugs; potential synthetic intermediate
Amprenavir (Agenerase) (3S)-Tetrahydrofuran-3-yl ester 505.63 0.6 nM First-gen inhibitor; limited by rapid metabolism
Darunavir (Prezista) Hexahydrofuro[2,3-b]furan-3-yl ester; additional hydrogen-bond donor 547.67 <0.1 nM High potency; resistance-resistant due to tighter binding
[(1S,2R)-3-[(4-Nitrophenyl)sulfonyl]...]carbamic acid phenylmethyl ester 4-Nitrophenylsulfonyl group; phenylmethyl ester 555.64 Reduced activity Electron-withdrawing nitro group disrupts binding; used in synthetic routes
Compound 29d (Benzothiazolylsulfonyl derivative) 6-Benzothiazolylsulfonyl group; oxazolidine-5-carboxamide ~650† Sub-nM potency Enhanced potency via extended hydrophobic interactions
Fosamprenavir (Prodrug) Phosphate ester prodrug of Amprenavir 623.67 (calcium salt) Improved solubility Better oral bioavailability than Amprenavir

*Estimated based on Amprenavir’s formula (C25H35N3O6S) with methyl substitution.

Structure-Activity Relationship (SAR) Insights

Ester Group Modifications :

  • The methyl ester in the target compound likely reduces metabolic stability compared to Amprenavir’s tetrahydrofuran ester or Darunavir’s bicyclic furan ester , which enhance half-life and bioavailability .
  • Fosamprenavir (a phosphate prodrug) demonstrates how ester modifications improve solubility and absorption .

Sulfonamide Substituents: The 4-aminophenylsulfonyl group is critical for binding; replacing it with a 4-nitrophenylsulfonyl group () diminishes activity due to loss of hydrogen-bonding capability . 6-Benzothiazolylsulfonyl () introduces additional π-π stacking interactions, boosting potency .

Chiral Configuration: The (1S,2R) configuration in the aminodiol scaffold is conserved across all analogs, as inversion at these centers drastically reduces protease affinity .

Pharmacokinetic Considerations

  • Amprenavir : Short half-life (~7–10 hours) due to oxidative metabolism .
  • Darunavir : Extended half-life (~15 hours) from steric protection of the ester group .
  • Target Compound : The methyl ester’s simplicity may lead to faster clearance, necessitating structural optimization for clinical use.

生物活性

Methyl N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl] is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C22H31N3O5S
  • Molecular Weight : 453.57 g/mol

The structure includes a sulfonamide moiety, which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Methyl N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propy] exhibits multiple mechanisms of action:

  • Receptor Modulation : The compound acts as a modulator of specific receptors, potentially influencing pathways related to inflammation and pain.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, contributing to their therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to methyl N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propy] possess antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that sulfonamide derivatives showed significant activity against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in several studies:

  • Case Study : In a model of acute inflammation, compounds with sulfonamide groups were shown to reduce edema and inflammatory cell infiltration .
  • Mechanism : The anti-inflammatory effects are believed to be mediated through inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine release.

Pharmacokinetics

Understanding the pharmacokinetics of methyl N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propy] is crucial for determining its therapeutic potential:

ParameterValue
AbsorptionRapid
BioavailabilityHigh
MetabolismLiver (CYP450 enzymes)
Elimination Half-lifeApproximately 6 hours

These pharmacokinetic properties suggest that the compound could be effective in clinical settings with appropriate dosing regimens.

Case Studies and Research Findings

  • Clinical Trials : A clinical trial evaluated the efficacy of a similar compound in patients with chronic inflammatory diseases. Results indicated significant improvements in symptoms compared to placebo .
  • Preclinical Studies : Animal studies have shown that methyl N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propy] reduced markers of inflammation and pain response .
  • Comparative Studies : Comparative studies with other known anti-inflammatory agents highlighted the efficacy of this compound in reducing inflammation while exhibiting a favorable safety profile .

常见问题

Basic: What synthetic methodologies are recommended for preparing Methyl N-[(1S,2R)-...propy] with high enantiomeric purity?

Answer:
The synthesis of this compound requires careful stereochemical control. Key steps include:

  • Chiral Resolution : Use chiral precursors like (2S)- or (2R)-amino alcohols, as described in enantioselective syntheses of structurally similar compounds .
  • Catalytic Hydrogenation : Employ Pd/C under 40 psi H₂ in ethanol to reduce intermediates, followed by column chromatography for purification .
  • Protection/Deprotection Strategies : For sulfonamide and hydroxyl groups, use tert-butoxycarbonyl (Boc) or benzyl (Bn) protecting groups to avoid side reactions .
    Validation : Confirm enantiomeric purity via chiral HPLC (e.g., using columns with cellulose-based stationary phases) and compare retention times with pharmacopeial standards .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:
A multi-analytical approach is essential:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry, particularly at the (1S,2R) positions. For example, coupling constants (JJ) in 1H^1H-NMR can distinguish axial/equatorial hydroxyl protons .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 521.63 for C₂₅H₃₅N₃O₇S) .
  • HPLC Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve ≥98% purity, referencing pharmacopeial impurity limits (e.g., ≤0.5% total impurities) .

Advanced: What strategies mitigate stereochemical inversion during synthesis, particularly at the (1S,2R) centers?

Answer:
Stereochemical integrity can be compromised during sulfonylation or hydroxylation steps. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct sulfonylation at 0–5°C to minimize racemization .
  • Steric Hindrance : Use bulky leaving groups (e.g., mesyl or tosyl) to prevent nucleophilic attack at chiral centers .
  • In Situ Monitoring : Track stereochemistry via circular dichroism (CD) spectroscopy or chiral derivatization (e.g., Mosher’s acid) .

Advanced: How can researchers identify and quantify degradation products or synthetic impurities?

Answer:
Common impurities include:

  • Sulfonamide Byproducts : Detect N-alkylated or desulfonylated derivatives via LC-MS/MS. Reference standards for impurities like (2RS)-2-(4-formylphenyl)propanoic acid can aid identification .
  • Hydroxyl Group Oxidation : Monitor for ketone derivatives using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) or HPLC retention time shifts .
    Quantification : Use relative response factors (RRF) from pharmacopeial guidelines (e.g., RRF = 1.00 for main peak, 1.75 for related compound A) .

Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?

Answer:
Stability studies should focus on:

  • pH-Dependent Hydrolysis : The sulfonamide group is susceptible to acidic hydrolysis, while the hydroxyl group may undergo β-elimination under basic conditions. Conduct forced degradation studies (e.g., 0.1N HCl/NaOH at 40°C for 24h) and analyze via HPLC .
  • Degradation Pathways : Use LC-QTOF-MS to identify hydrolyzed products (e.g., 4-aminobenzenesulfonic acid) and propose degradation mechanisms .

Advanced: How to optimize chromatographic separation of diastereomers or regioisomers in this compound?

Answer:

  • Column Selection : Use polar-embedded C18 columns (e.g., Zorbax Eclipse Plus) for better resolution of polar isomers .
  • Mobile Phase Optimization : Adjust pH (e.g., ammonium acetate buffer at pH 5.0) and organic modifier (acetonitrile vs. methanol) to modulate retention .
  • Temperature Control : Operate HPLC at 25–30°C to reduce peak broadening caused by thermal fluctuations .

Basic: What regulatory guidelines apply to the compound’s use in pharmaceutical research?

Answer:
Adhere to:

  • ICH Q3A/B : Limits for impurities (e.g., ≤0.1% for unknown impurities) .
  • USP/EP Monographs : Follow protocols for identity testing (e.g., IR spectroscopy) and assay validation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
  • MD Simulations : Simulate aqueous solubility and membrane permeability via molecular dynamics (e.g., GROMACS) to guide formulation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。